![molecular formula C12H26O5Si B1220607 (3-Glycidyloxypropyl)triethoxysilane CAS No. 2602-34-8](/img/structure/B1220607.png)
(3-Glycidyloxypropyl)triethoxysilane
Overview
Description
(3-Glycidyloxypropyl)triethoxysilane (GPTMS) is a bifunctional organosilane with three methoxy groups on one side and an epoxy ring on the other. The methoxy groups bind well with glass substrates creating a 3D matrix. The epoxy group is reactive with amides, alcohols, thiols, and acids . It is used in the production of carbon steel and its pre-treatment favors the dry and wet adhesion of epoxy coating .
Synthesis Analysis
Hybrid organic−inorganic materials have been obtained by cohydrolysis of (3-glycidoxypropyl)trimethoxysilane (GPTMS) and tetraethyl orthosilicate (TEOS) in acidic conditions. Boron trifluoride diethyl etherate (BF 3 OEt 2) has been used to catalyze the epoxide polymerization .Molecular Structure Analysis
The molecular formula of (3-Glycidyloxypropyl)triethoxysilane is C12H26O5Si. The InChI string isInChI=1S/C12H26O5Si/c1-4-15-18 (16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12H,4-11H2,1-3H3
and the Canonical SMILES string is CCO [Si] (CCCOCC1CO1) (OCC)OCC
. Chemical Reactions Analysis
The epoxy group in (3-Glycidyloxypropyl)triethoxysilane is reactive with amides, alcohols, thiols, and acids .Physical And Chemical Properties Analysis
The refractive index of (3-Glycidyloxypropyl)triethoxysilane is 1.427 and its density is 1.004 g/mL at 20 °C .Scientific Research Applications
Synthesis of Polymer Nanocomposite Membranes
“(3-Glycidyloxypropyl)triethoxysilane” (GPTES) can be used as a reagent in the synthesis of polymer nanocomposite membranes for direct methanol fuel cells (DMFCs) . These membranes are crucial for the operation of DMFCs, which are promising energy conversion devices.
Biofunctionalization of Metal-Oxide Surfaces
GPTES can be used to synthesize azido terminated poly(ethylene glycol) silane that can be self-assembled on a metal-oxide surface . This facilitates the orthogonal biofunctionalization, a process that allows for the modification of surfaces with biological molecules, enhancing their interaction with biological systems .
Formation of Epoxy-Silica Nanocomposites
GPTES plays a significant role in the formation of epoxy-silica nanocomposites . The aggregation processes change significantly during the formation of sols of silica nanoparticles (SP) by using GPTES in the presence and absence of an epoxy oligomer in the system .
Synthesis of Epoxy-Functionalized Silsesquioxane Nanoparticles
GPTES can be used as a precursor to prepare epoxy-functionalized silsesquioxane nanoparticles . These nanoparticles have a reactive surface that can be used for one-step and high-density protein immobilization .
Preparation of Water-Repellent, Self-Cleaning Coatings
GPTES can also be used to prepare water-repellent, self-cleaning coatings . These coatings can be applied to various surfaces to enhance their durability and functionality.
Production of Carbon Steel
GPTES is used in the production of carbon steel . Its pre-treatment favors the dry and wet adhesion of epoxy coating, which is crucial for the protection and longevity of the steel .
Safety And Hazards
Future Directions
properties
IUPAC Name |
triethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKBNICSRJFAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOCC1CO1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
223645-72-5 | |
Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223645-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90862997 | |
Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(3-Glycidyloxypropyl)triethoxysilane | |
CAS RN |
2602-34-8 | |
Record name | γ-Glycidoxypropyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2602-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Glycidoxypropyltriethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002602348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(2,3-epoxypropoxy)propyl]triethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-GLYCIDYLOXYPROPYL)TRIETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IVM34DGV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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